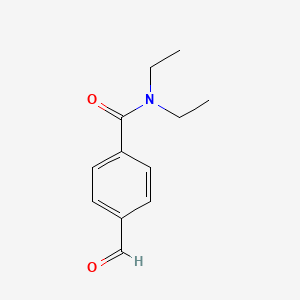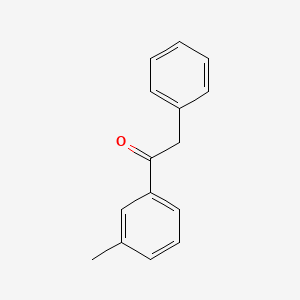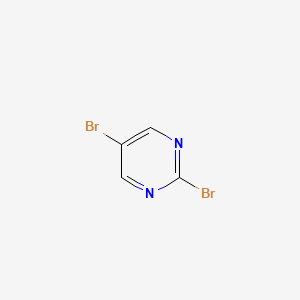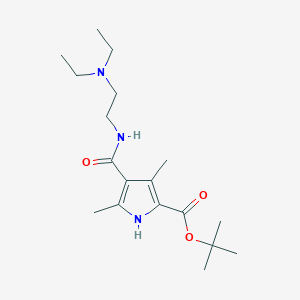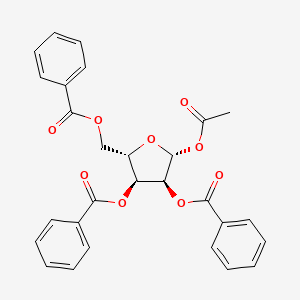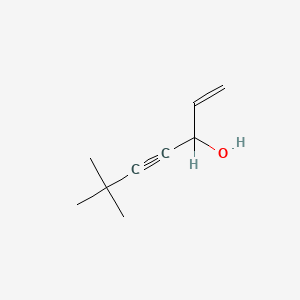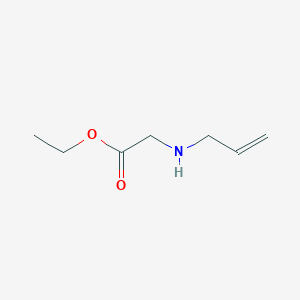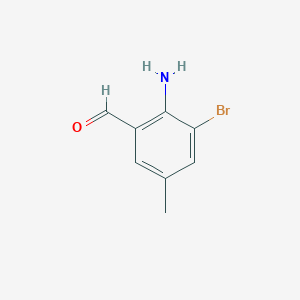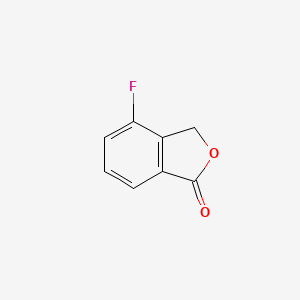
4-Fluoroisobenzofuran-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoroisobenzofuran-1(3H)-one, also known as 4-FIBF, is an organic compound belonging to the class of heterocyclic compounds. It is a biologically active compound that has been studied for its potential use in a variety of medical and scientific applications. 4-FIBF is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and anti-inflammatory properties. It is also known to have anti-tumor, anticonvulsant, and anti-oxidant activities. Additionally, 4-FIBF has been studied for its potential to act as a modulator of the endocannabinoid system, as well as for its use in the treatment of various neurological conditions.
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
- Fluorinated 4H-3,1-benzoxazines and iminoisobenzofurans have been synthesized through electrophilic fluorocyclization of olefinic amides, showcasing mild conditions, broad substrate scope, and good functional group tolerance (Zhao et al., 2015).
- 3-Isocyanoisobenzofuran-1(3H)-ones, also known as phthalides, have been generated from phthalaldehydic acids. Notably, these compounds rearrange to 3-cyanoisobenzofuran-1(3H)-ones, facilitating the synthesis without using toxic cyanide. Additionally, their annulation with Michael acceptors yields 1,4-naphthoquinols/1,4-naphthoquinones (Mal et al., 2015).
Chemical Reactivity and Stereochemistry
- The reactivity and stereoselectivity of fluorinated furan-2(5H)-ones in Diels–Alder reactions have been studied, revealing the influence of fluorine atoms, alkyl substituents, and the number of these substituents on the reactivity, regioselectivity, and diastereoselectivity of the cycloadditions. Monofluorinated furan-2(5H)-ones exhibited higher reactivity than difluorinated counterparts, and the reactions led to mixtures of diastereoisomeric [4+2] cycloadducts (Hajduch et al., 2007).
Structural and Theoretical Analysis
- The crystal structure of a specific isobenzofuran-1(3H)-one derivative was analyzed, revealing resonance-assisted hydrogen bonds (RAHBs) and their significant impact on the HOMO and charge distribution around the conjugated system. This structural insight contributes to understanding the stabilization energy and electronic delocalization in such compounds (Franca et al., 2016).
Divergent Synthesis Approaches
- A divergent synthesis method for isobenzofuran-1(3H)-ones and 3,4-dihydroisochroman-1-ones has been developed, demonstrating the flexibility and potential of such compounds in various organic synthesis applications (Du et al., 2022).
Photocatalysis and Sulfonation
- Sulfonated isobenzofuran-1(3H)-ones have been generated using a photocatalysis method, indicating the potential of such compounds in advanced synthesis techniques under visible light (Zhang et al., 2018).
Safety and Hazards
The safety information available indicates that 4-Fluoroisobenzofuran-1(3H)-one may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
4-fluoro-3H-2-benzofuran-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO2/c9-7-3-1-2-5-6(7)4-11-8(5)10/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPUBERHUFXEHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2F)C(=O)O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

